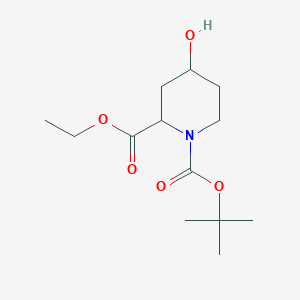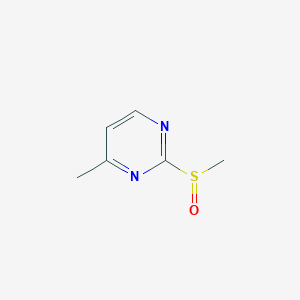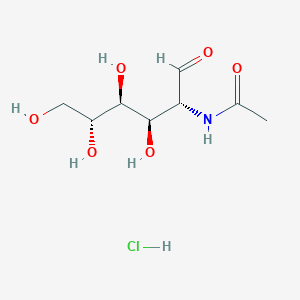
N-Acetyl-D-glucosaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-glucosaminehydrochloride is a derivative of the monosaccharide glucose. It is an amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is found in bacterial and fungal cell walls. It is also a monomeric unit of chitin, which forms the exoskeleton of many arthropods .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosaminehydrochloride can be synthesized through the hydrolysis of chitin using acids such as hydrochloric acid or sulfuric acid. This process involves breaking down chitin, a linear polymer of N-acetylglucosamine, extracted from crab and shrimp shells .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods. For example, chitinase can be used to convert chitin powders into this compound. This method is efficient and allows for high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-glucosaminehydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid, perchloric acid, or phosphoric acid.
Oxidation and Reduction: These reactions can occur under subcritical and supercritical water conditions, leading to a wide range of products such as glycolic acid, acetic acid, and formic acid.
Major Products
The major products formed from these reactions include glycolic acid, acetic acid, formic acid, and various nitrogen-containing heterocyclic compounds .
Scientific Research Applications
N-Acetyl-D-glucosaminehydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemicals.
Medicine: Used in the treatment and prevention of osteoarthritis.
Industry: Utilized in the production of biodegradable plastics and as a component in various cosmetic products.
Mechanism of Action
The mechanism of action of N-Acetyl-D-glucosaminehydrochloride involves its role in glycoprotein metabolism. Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue. These proteoglycans contain glycosaminoglycans, which include derivatives of glucosamine. The compound is vital for the function of articular cartilage, providing it with shock-absorbing properties .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: A general term that may encompass different isomers, including the less common L-isomer.
Glucosamine: An amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group.
Uniqueness
N-Acetyl-D-glucosaminehydrochloride is unique due to its specific stereochemical configuration at the C-2 position, making it the biologically active and naturally occurring form. This configuration is crucial for its biological functions and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H16ClNO6 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C8H15NO6.ClH/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11;/h2,5-8,11,13-15H,3H2,1H3,(H,9,12);1H/t5-,6+,7+,8+;/m0./s1 |
InChI Key |
QYYPORNWWLMISD-ANJNCBFHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O.Cl |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


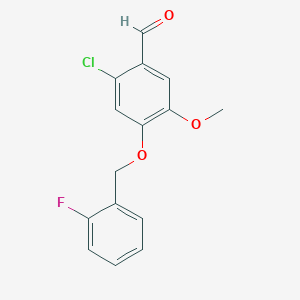
![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
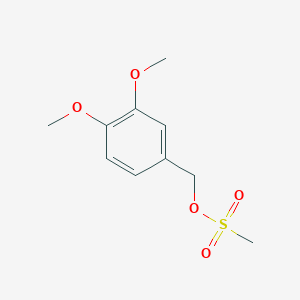
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)

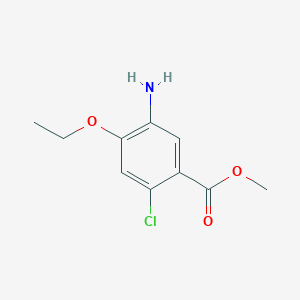
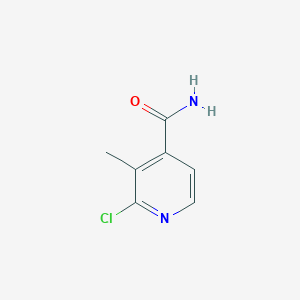
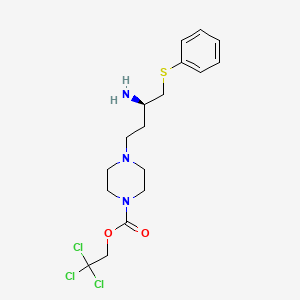
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
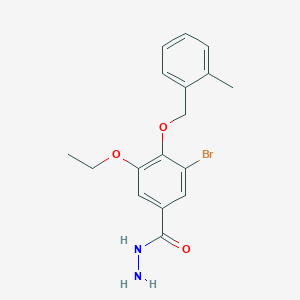
![N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide](/img/structure/B13009269.png)
